2-Fluoro-5-(methylsulfonyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-methylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLCGFNPVFDKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294550 | |
| Record name | 2-Fluoro-5-(methylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037764-85-4 | |
| Record name | 2-Fluoro-5-(methylsulfonyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1037764-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(methylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 2 Fluoro 5 Methylsulfonyl Pyridine and Analogous Structures
Precursor Synthesis and Halogenation Strategies
The initial phase in the synthesis of 2-fluoro-5-(methylsulfonyl)pyridine focuses on constructing the fluorinated pyridine (B92270) backbone. This often involves the synthesis of a suitable pyridine precursor followed by selective halogenation.
Synthesis of Fluorinated Pyridine Precursors
The generation of fluorinated pyridine precursors can be achieved through several synthetic routes. One common approach starts with readily available pyridine derivatives that are then subjected to fluorination reactions. For instance, 2-amino-5-fluoropyridine (B1271945) is a key intermediate that can be synthesized from 2-aminopyridine (B139424) through a sequence of reactions including nitration, amino acetylation, reduction of the nitro group, diazotization, and a Schiemann reaction. researchgate.net This multi-step process, while effective, highlights the often complex nature of introducing a fluorine atom onto a pyridine ring. researchgate.net
Another strategy involves the use of already fluorinated building blocks. For example, 2-fluoro-5-methylpyridine (B1304807) can serve as a starting material. sigmaaldrich.comgoogle.comgoogle.com This precursor can then be chemically modified to introduce other necessary functional groups prior to the installation of the methylsulfonyl moiety. google.comgoogle.com
More advanced methods for creating fluorinated pyridines include rhodium(III)-catalyzed C-H functionalization, which allows for the construction of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method offers a one-step process to access complex fluorinated pyridine structures. nih.gov The synthesis of perfluoropyridine, while a more extensively fluorinated analog, has been achieved through the defluorination of perfluoropiperidine or by heating pentachloropyridine (B147404) with potassium fluoride (B91410). nih.gov
Late-stage fluorination of complex pyridine structures presents an alternative approach. This can be accomplished using reagents like silver(II) fluoride (AgF₂), which can selectively fluorinate C-H bonds at the position alpha to the nitrogen atom in the pyridine ring. acs.org
Regioselective Bromination and Chlorination Routes
Following the synthesis of a suitable pyridine precursor, regioselective halogenation, particularly bromination or chlorination, is often a necessary step to introduce a handle for further functionalization. The position of this halogen is critical for the subsequent introduction of the methylsulfonyl group or its precursor.
The regioselectivity of halogenation reactions on pyridine rings is influenced by the electronic properties of the substituents already present on the ring and the reaction conditions. For instance, in radical halogenation, bromination is generally more selective than chlorination. youtube.comyoutube.com This selectivity is attributed to the lower reactivity of the bromine radical, which allows it to preferentially abstract a hydrogen atom from the most stable radical intermediate. youtube.comyoutube.com
In the context of substituted pyridines, the directing effects of existing functional groups play a crucial role. For example, the fluorination of 3-substituted pyridines often shows high selectivity for the 2-position. acs.org Similarly, enzymatic methods using flavin-dependent halogenases can achieve highly regioselective bromination of tryptophan and its analogs, demonstrating the potential for biocatalysis in achieving specific halogenation patterns. nih.gov
For the synthesis of this compound, a common strategy involves the use of a precursor that is already halogenated at the desired position. For example, a 2-fluoro-5-halopyridine would be an ideal intermediate. The synthesis of such compounds can be challenging and often requires careful control of reaction conditions to achieve the desired regioselectivity.
Introduction of the Methylsulfonyl Moiety
With the fluorinated and halogenated pyridine core in hand, the next critical step is the introduction of the methylsulfonyl group at the 5-position. This can be accomplished through two primary strategies: the oxidation of a pre-installed thioether or direct sulfonylation.
Oxidation of Thioether Precursors
A widely employed method for installing a sulfonyl group is the oxidation of a corresponding thioether. This two-step approach involves first introducing a methylthio group (-SMe) onto the pyridine ring, followed by its oxidation to the methylsulfonyl group (-SO₂Me).
The introduction of the methylthio group can be achieved through nucleophilic aromatic substitution (SNAr) of a halogenated pyridine with a methylthiolate salt. The subsequent oxidation of the resulting thioether to a sulfone can be accomplished using a variety of oxidizing agents. rsc.orggoogle.comwikipedia.org Common oxidants include hydrogen peroxide, often in the presence of a catalyst, as well as other reagents like potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (mCPBA). google.com The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone without causing unwanted side reactions on the pyridine ring or other functional groups. rsc.orgorganic-chemistry.org Electrochemical oxidation has also been explored as a method for this transformation. rsc.org
For example, the synthesis of the drug Rabeprazole involves the oxidation of a thioether to a sulfoxide (B87167), a closely related transformation. wikipedia.org
Direct Sulfonylation Approaches
Direct sulfonylation methods offer a more convergent approach by introducing the methylsulfonyl group in a single step. These methods typically involve the reaction of a pyridine derivative with a sulfonylating agent.
One such approach is the visible-light-mediated sulfonylation of anilines with sulfonyl fluorides, which could be adapted for pyridine systems. nih.gov This photoredox-catalyzed reaction allows for the formation of a carbon-sulfur bond under mild conditions. nih.govrsc.org Another strategy involves the reaction of organometallic pyridine reagents with sulfonyl chlorides or related electrophiles.
The table below summarizes some of the key reactions and reagents involved in the synthesis of fluorinated and sulfonylated pyridines.
| Reaction Type | Reagents/Catalysts | Purpose | Reference |
| Fluorination | Schiemann Reaction | Introduction of fluorine | researchgate.net |
| Fluorination | Silver(II) fluoride (AgF₂) | Late-stage C-H fluorination | acs.org |
| Bromination | N-Bromosuccinimide (NBS) | Regioselective bromination | youtube.com |
| Thioether Oxidation | Hydrogen Peroxide (H₂O₂), mCPBA | Conversion of thioether to sulfone | google.comorganic-chemistry.org |
| Direct Sulfonylation | Sulfonyl Fluorides, Photoredox Catalyst | One-step introduction of sulfonyl group | nih.gov |
Advanced Synthetic Protocols for this compound
More recent and advanced protocols for the synthesis of this compound and its analogs often focus on improving efficiency, selectivity, and functional group tolerance. These methods may combine elements of the strategies discussed above in novel ways or employ new catalytic systems.
For example, late-stage functionalization approaches are of particular interest as they allow for the introduction of the fluoro and methylsulfonyl groups at a later point in a synthetic sequence, which is highly valuable in drug discovery. acs.org This can be achieved through C-H activation/functionalization strategies.
One-Pot Synthesis Techniques
In a different approach, the synthesis of formyl phenyl terpyridine from methyl phenyl terpyridine has been achieved in a one-pot reaction using selenium dioxide (SeO2) as an oxidizing agent. orientjchem.org This method demonstrates the conversion of a methyl group attached to an aromatic ring, which is appended to a heterocycle, into an aldehyde. orientjchem.org The reaction conditions, including the molar ratio of reactants and temperature, were optimized to achieve the best yield. orientjchem.org
Microwave-assisted synthesis, a tool in green chemistry, has also been employed for the efficient one-pot, four-component reaction to produce 3-pyridine derivatives. nih.gov This method has shown to provide higher yields in significantly shorter reaction times compared to conventional heating methods. nih.gov
Table 1: Comparison of Microwave-Assisted and Conventional Synthesis of Pyridine Derivatives nih.gov
Stereoselective and Regioselective Syntheses
The precise control of stereochemistry and regiochemistry is paramount in the synthesis of bioactive molecules. The intrinsic electronic properties of the pyridine ring often make direct and selective functionalization challenging. researchgate.net However, innovative strategies have emerged to address these challenges.
One notable strategy for the meta-selective C-H functionalization of pyridines involves dearomatization. researchgate.net This approach helps to overcome the inherent reactivity of the pyridine ring. Furthermore, direct C-H functionalization is an atom-economical approach that is particularly beneficial for the late-stage modification of pyridine-containing drugs. researchgate.net
Regioselective synthesis has also been demonstrated in the transformation of allylsilanes into 3-silylfluorohydrins. chemrxiv.org This two-step sequence involves epoxidation followed by epoxide opening with a fluoride source like triethylamine (B128534) trihydrofluoride (HF•Et3N). chemrxiv.org The reaction proceeds with high yield and complete regioselectivity, which is attributed to a beta-silyl effect that stabilizes a cationic intermediate. chemrxiv.org
The stereoselective synthesis of β-fluorostyrene derivatives has been accomplished from a common intermediate, (Z)-1-aryl-2-fluoro-1-(trimethylsilyl)ethenes. nih.gov The trans isomers are obtained through a stereospecific replacement of the silyl (B83357) group, while the cis isomers are prepared via a bromination/desilicobromination sequence followed by reduction. nih.gov
Large-Scale Preparations and Industrial Relevance
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, including cost-effectiveness, safety, and environmental impact. For pyridine derivatives, which are key intermediates in the agrochemical and pharmaceutical industries, efficient large-scale preparation methods are of high importance. agropages.com
A patented method for the preparation of 2-fluoro-5-formyl chloropyridine starts from 2-fluoro-5-methylpyridine. google.com The process involves oxidation with potassium permanganate or sodium permanganate to yield 2-fluoro-5-pyridine formate, followed by reaction with thionyl chloride or oxalyl chloride. google.com This method is reported to have a high conversion rate and produce a product with purity greater than 99.0%, making it suitable for industrial production. google.com
Another example is the industrial preparation of 2-chloro-5-trichloromethylpyridine, an intermediate for herbicides. epo.org A one-step process for preparing 2-chloro-5-methylpyridine (B98176) from a dihalo compound in a high-boiling solvent has been developed. epo.org This solution can then be directly used for further chlorination. epo.org
The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), a key intermediate for the herbicide fluazifop, can be achieved through a one-step, vapor-phase chlorination/fluorination of 3-picoline at high temperatures using a transition metal-based catalyst. nih.gov While this method is efficient, controlling the formation of multi-chlorinated by-products can be a challenge. nih.gov
Table 2: Comparison of Preparation Methods for 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
| Feature | Liquid Phase Halogen Exchange | One-Step Direct Fluorination |
|---|---|---|
| Starting Material | 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Bis-chloro-5-trichloromethylpyridine |
| Fluorinating Agent | Anhydrous HF | Anhydrous HF, KF, NaF, SbF3 |
| Catalyst | None for fluorination; FeCl3 in subsequent step | None |
| Temperature Range | 170–200 °C | 100–250 °C |
| Pressure | ≥ 200 psig (≥ 1480 kPa) | 1.0–15.0 MPa |
| Reaction Time | ~38 hours fluorination + 23 hours HCl treatment | 5–20 hours |
| Product Purity | Implied high purity | ≥ 99.95% |
| Yield | ~85% overall | ≥ 97.56% |
| Industrial Suitability | Yes, continuous process possible | Yes, simple and cost-effective |
Green Chemistry Approaches in Pyridine Functionalization
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyridine synthesis, this translates to the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. biosynce.com
Pyridine and its derivatives can themselves act as green solvents in certain reactions. biosynce.com Their relatively high boiling points and low volatility compared to many common organic solvents make them attractive alternatives. biosynce.com Furthermore, functionalized pyridines can be designed for use in biphasic systems, which simplifies product separation and solvent recycling. biosynce.com
Catalysis is a cornerstone of green chemistry, and pyridine derivatives play a significant role as ligands in metal-complex catalysis. biosynce.com For example, 2,6-diphenylpyridine-based metal complexes can catalyze oxidation reactions with high efficiency and reduced environmental impact. biosynce.com
Electrosynthesis has emerged as a sustainable and resource-efficient technology for chemical synthesis. researchgate.net It offers a cost- and atom-efficient route for the hydrofunctionalization of alkenes and alkynes, which are common starting materials for pyridine synthesis. researchgate.net The use of divided cells in electrosynthesis has shown promise in improving selectivity, efficiency, and scalability. researchgate.net
Microwave-assisted organic synthesis is another green technique that has been successfully applied to the synthesis of pyridine derivatives. nih.gov As demonstrated in the one-pot synthesis of 3-pyridine derivatives, microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov
Iii. Chemical Reactivity and Derivatization Pathways of 2 Fluoro 5 Methylsulfonyl Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, enabling the introduction of a diverse range of functional groups. youtube.com For 2-halopyridines, the reactivity towards SNAr is significantly influenced by the nature of the halogen, with fluorine being an excellent leaving group, often leading to reaction rates that are substantially higher than those of their chloro- or bromo- counterparts. nih.govresearchgate.net
The fluorine atom of 2-Fluoro-5-(methylsulfonyl)pyridine is readily displaced by a variety of nucleophiles. This reactivity allows for the synthesis of a wide range of substituted pyridines.
N-based Nucleophiles: Amines, both primary and secondary, are effective nucleophiles for the displacement of the fluorine atom. These reactions typically proceed under mild conditions, often requiring only gentle heating to afford the corresponding 2-aminopyridine (B139424) derivatives. youtube.com The use of stronger bases like sodium hydride can be employed for the deprotonation of less nucleophilic amines or N-heterocycles, facilitating the substitution reaction. mdpi.com
O-based Nucleophiles: Alcohols and phenols, in the presence of a base, can act as oxygen-based nucleophiles. The reaction with alkoxides, such as sodium ethoxide, is a classic example of SNAr on a 2-fluoropyridine (B1216828) system. researchgate.net These reactions lead to the formation of 2-alkoxy or 2-aryloxypyridine derivatives, which are valuable intermediates in organic synthesis.
S-based Nucleophiles: Thiolates are potent nucleophiles and react efficiently with this compound to yield 2-(alkylthio)- or 2-(arylthio)pyridines. These reactions are typically fast and high-yielding due to the high nucleophilicity of the sulfur atom.
The following table provides illustrative examples of SNAr reactions on this compound with various nucleophiles.
| Nucleophile | Reagent(s) | Product |
| Amine (R-NH₂) | R-NH₂, heat | 2-(Alkylamino)-5-(methylsulfonyl)pyridine |
| Alcohol (R-OH) | R-OH, Base (e.g., NaH) | 2-(Alkoxy)-5-(methylsulfonyl)pyridine |
| Thiol (R-SH) | R-SH, Base (e.g., NaH) | 2-(Alkylthio)-5-(methylsulfonyl)pyridine |
This table is for illustrative purposes and specific reaction conditions may vary.
In polysubstituted pyridines, the site of nucleophilic attack is governed by the electronic and steric effects of the existing substituents. For this compound, the powerful electron-withdrawing nature of the methylsulfonyl group at the 5-position significantly activates the C2 and C6 positions towards nucleophilic attack. However, the attack occurs exclusively at the C2 position due to the presence of the excellent fluorine leaving group. The substitution at other positions is not observed under typical SNAr conditions. This high regioselectivity is a key advantage in the synthetic application of this compound. mdpi.com
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions, primarily through the activation of its C-F or C-H bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. organic-chemistry.org While the C-F bond is generally less reactive in cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds, specialized palladium catalysts with electron-rich and bulky phosphine (B1218219) ligands have been developed to facilitate the coupling of aryl fluorides. nsf.govclaremont.edu In the context of this compound, a Suzuki-Miyaura coupling would involve the reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to yield a 2-aryl-5-(methylsulfonyl)pyridine. nih.govnih.gov
The following table outlines a representative Suzuki-Miyaura coupling reaction.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃) | 2-Aryl-5-(methylsulfonyl)pyridine |
This table presents a generalized reaction scheme. Specific catalysts, ligands, and bases are crucial for successful coupling and are selected based on the specific substrates.
Direct C-H functionalization has emerged as an atom-economical and efficient strategy for modifying organic molecules. nih.gov For pyridine derivatives, C-H activation can be directed to specific positions. In the case of this compound, the electron-deficient nature of the ring makes it a potential substrate for certain C-H functionalization reactions, although this is a less explored area compared to SNAr. Palladium-catalyzed C-H arylation, for instance, could potentially be applied to introduce aryl groups at the C3, C4, or C6 positions, depending on the directing effects and reaction conditions.
Transformations Involving the Methylsulfonyl Group
The methylsulfonyl group (–SO₂CH₃) is a strong electron-withdrawing group and is generally stable under many reaction conditions. nih.gov However, it can undergo certain transformations. For instance, in some contexts, the entire methylsulfonyl group can be displaced in cross-coupling reactions, acting as a leaving group. More commonly, the sulfone can be reduced to a sulfoxide (B87167) or a sulfide (B99878). For example, some proton pump inhibitors like rabeprazole, which feature a substituted benzimidazole (B57391) ring connected to a pyridine ring via a methylsulfinyl group, are synthesized from precursors containing a methylsulfonyl group. wikipedia.org The reduction of the sulfone to a sulfoxide is a key step in such syntheses.
Reductive Transformations
The reduction of the pyridine ring to a piperidine (B6355638) ring typically requires forcing conditions due to the aromatic stability of the heterocycle. Common methods include catalytic hydrogenation at high pressure or the use of strong reducing agents.
One potent system for pyridine reduction employs samarium diiodide (SmI₂) in the presence of water, which can reduce pyridine to piperidine rapidly at room temperature. clockss.org While this specific reagent system has not been reported for the direct reduction of this compound, studies on substituted pyridines provide insight into potential outcomes. For instance, pyridine derivatives with various substituents can be reduced to the corresponding piperidines in high yields. clockss.org
However, with functionalized pyridines, the reaction can also lead to the cleavage of substituent groups. It has been observed that chloro, amino, and cyano groups on the pyridine ring can be partially or fully eliminated during reduction with SmI₂-H₂O. clockss.org This suggests that the reduction of this compound could potentially lead to a mixture of products, including the desired piperidine, as well as products resulting from the reductive cleavage of the C-F or C-S bonds. The sulfone group itself is typically resistant to reduction under these conditions, but the high reduction potential of the SmI₂ system might affect the stability of the C-S bond on the electron-poor aromatic ring.
Table 1: Representative Reductions of Pyridine Derivatives with SmI₂-H₂O System clockss.org
| Substrate | Reducing Agent (mol eq.) | Additive (mol eq.) | Time | Product | Yield (%) |
|---|---|---|---|---|---|
| Pyridine | SmI₂ (6) | H₂O (60) | < 1 min | Piperidine | 98 |
| 2-Phenylpyridine | SmI₂ (6) | H₂O (60) | < 1 min | 2-Phenylpiperidine | 92 |
| 3-Methylpyridine | SmI₂ (6) | H₂O (60) | < 1 min | 3-Methylpiperidine | 95 |
This table illustrates the general effectiveness of the SmI₂-H₂O system for reducing the pyridine ring. The specific application to this compound has not been detailed in the literature.
Oxidative Transformations to Sulfone Derivatives
The methylsulfonyl group on this compound represents sulfur in its highest oxidation state (+6). Consequently, this moiety is highly resistant to further oxidation under standard chemical conditions. The pyridine ring and the C-F bond are also generally stable to many oxidants, particularly when the ring is electron-deficient.
Therefore, this section primarily addresses the synthesis of the title compound via oxidation of its thioether precursor, 2-fluoro-5-(methylthio)pyridine (B6324555). This transformation is a key step in its preparation and a common derivatization strategy in medicinal chemistry. Various reagents can achieve the oxidation of a sulfide to a sulfone.
For instance, the oxidation of related 2-((fluoromethyl)thio)pyridines to their corresponding sulfones has been successfully carried out using systems like ruthenium(III) chloride (RuCl₃) with sodium periodate (B1199274) (NaIO₄), or ammonium (B1175870) molybdate (B1676688) with hydrogen peroxide (H₂O₂). nih.gov A patent also describes the oxidation of 2-fluoro-5-methylpyridine (B1304807) to 2-fluoro-5-pyridinecarboxylic acid using strong oxidants like potassium permanganate (B83412) (KMnO₄), demonstrating the stability of the 2-fluoropyridine core under oxidative conditions. google.com
Table 2: Conditions for Oxidation of Pyridyl Sulfides to Sulfones nih.gov
| Substrate | Oxidizing System | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 2-((Fluoromethyl)thio)pyridine | RuCl₃·3H₂O, NaIO₄ | - | 2-((Fluoromethyl)sulfonyl)pyridine | 90 |
| 2-(Methylthio)pyridine | Ammonium molybdate tetrahydrate, H₂O₂ | MeOH | 2-(Methylsulfonyl)pyridine | 78 |
These examples on related substrates indicate that the oxidation of 2-fluoro-5-(methylthio)pyridine to this compound is a feasible and high-yielding transformation.
Other Reactive Transformations and Functional Group Interconversions
Beyond redox reactions, the reactivity of this compound is dominated by reactions at the pyridine nitrogen and, most significantly, nucleophilic substitution of the fluorine atom.
Reactions at the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom allows it to function as a base and a nucleophile. However, the presence of two strong electron-withdrawing groups—the 5-(methylsulfonyl) group and the 2-fluoro substituent—significantly reduces the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted pyridine.
Despite this reduced reactivity, the nitrogen can still participate in reactions with strong electrophiles. For example, pyridines are known to react with reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) in the presence of iodosylbenzene derivatives to form (bis)cationic nitrogen-ligated iodine(III) reagents. nih.gov This demonstrates the ability of the nitrogen atom to coordinate to an electrophilic center, forming a pyridinium (B92312) species. nih.gov It is expected that this compound would undergo similar transformations, such as N-alkylation or N-oxidation, although likely requiring more forcing conditions than more electron-rich pyridines. The formation of N-oxides, for instance, typically requires strong peroxy acids.
Cycloaddition and Cascade Reactions
Cycloaddition reactions involving the pyridine ring are relatively uncommon due to the energetic cost of disrupting its aromaticity. Pyridine can act as a 4π component (diene) or a 2π component (dienophile) in Diels-Alder reactions, but this usually requires either high temperatures or specific activation of the pyridine ring or its reaction partner.
The electron-deficient nature of this compound makes it a potential candidate to act as a 2π component in cycloaddition reactions with electron-rich dienes. However, there are no specific examples of such reactions reported in the literature for this compound. The construction of the pyridine ring itself can be achieved via [2+2+2] cycloadditions between diynes and nitriles, a process catalyzed by transition metals like iron(II), but this involves synthesizing the ring rather than using a pre-formed one. rsc.org
Cascade reactions are multi-step transformations where the product of one reaction becomes the substrate for the next in the same pot. While such reactions are powerful tools for building molecular complexity, their design is highly specific to the target structure. No specific cascade reactions starting from or utilizing this compound have been prominently featured in the surveyed literature.
Iv. Advanced Spectroscopic and Structural Analysis of 2 Fluoro 5 Methylsulfonyl Pyridine
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. For 2-Fluoro-5-(methylsulfonyl)pyridine, these spectra would be characterized by vibrations originating from the fluoropyridine ring and the methylsulfonyl group.
The methylsulfonyl (–SO₂CH₃) group is expected to produce strong and distinct absorption bands in the IR spectrum. Key vibrations include:
Asymmetric SO₂ Stretching: Typically observed in the 1350–1300 cm⁻¹ region.
Symmetric SO₂ Stretching: Generally found in the 1160–1120 cm⁻¹ range.
CH₃ Rocking and Bending Modes: Occurring at lower frequencies.
The fluoropyridine ring contributes a more complex series of bands. Based on studies of related pyridine (B92270) compounds, the following vibrations are anticipated core.ac.ukaps.orgresearchgate.netnih.gov:
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C=C and C=N Ring Stretching: A series of bands between 1600 cm⁻¹ and 1400 cm⁻¹ are characteristic of the pyridine ring's aromatic system.
C-F Stretching: A strong band, typically in the 1250-1000 cm⁻¹ region, is indicative of the carbon-fluorine bond.
Ring Breathing and Bending Modes: These vibrations occur at lower wavenumbers and are sensitive to the substitution pattern.
While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations, providing complementary data. For instance, the symmetric stretch of the sulfonyl group and the "breathing" modes of the pyridine ring would be prominent in the Raman spectrum aps.orgrruff.info. Conformational analysis, particularly regarding the orientation of the methylsulfonyl group relative to the pyridine ring, could be inferred from subtle shifts in these vibrational frequencies, often aided by computational modeling using Density Functional Theory (DFT) researchgate.netnih.gov.
Table 1: Expected Vibrational Frequencies for this compound This table is illustrative and based on characteristic group frequencies and data from analogous compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| CH₃ Asymmetric/Symmetric Stretch | 3000-2850 | IR, Raman |
| C=C, C=N Ring Stretching | 1610-1430 | IR, Raman |
| SO₂ Asymmetric Stretch | 1350-1300 | IR (Strong) |
| SO₂ Symmetric Stretch | 1160-1120 | IR (Strong) |
| C-F Stretch | 1250-1000 | IR (Strong) |
| In-plane C-H Bending | 1300-1000 | IR, Raman |
| Out-of-plane C-H Bending | 900-675 | IR (Strong) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D techniques, would provide an unambiguous structural assignment for this compound.
¹H NMR: The proton NMR spectrum is expected to show four distinct signals: three for the aromatic protons on the pyridine ring and one for the methyl group protons.
The methyl protons (–SO₂CH₃) would appear as a singlet, typically in the range of 3.0–3.3 ppm, due to the deshielding effect of the adjacent sulfonyl group.
The aromatic protons (H-3, H-4, H-6) would exhibit complex splitting patterns due to spin-spin coupling. The electron-withdrawing nature of both the fluorine at C-2 and the methylsulfonyl group at C-5 would shift these protons significantly downfield into the 7.5–9.0 ppm region. The proton at H-6, being situated between the nitrogen and the sulfonyl group, is expected to be the most deshielded youtube.comchemicalbook.com.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six signals, corresponding to the five carbons of the pyridine ring and the one methyl carbon.
The methyl carbon would appear upfield, likely in the 40–45 ppm range.
The aromatic carbons would be spread over a wider range. The carbon bearing the fluorine (C-2) would show a large C-F coupling and a chemical shift significantly affected by the electronegative fluorine, typically around 160-165 ppm. The carbon attached to the sulfonyl group (C-5) would also be downfield, while the other ring carbons (C-3, C-4, C-6) would have shifts influenced by their position relative to the substituents and the ring nitrogen researchgate.nettestbook.com.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents estimated chemical shift (δ) values and multiplicities based on known substituent effects and data from similar structures.
| Position | Atom | Predicted ¹H δ (ppm) & Multiplicity | Predicted ¹³C δ (ppm) |
|---|---|---|---|
| 2 | C | - | ~162 (d, ¹JCF) |
| 3 | C-H | ~7.8 (dd) | ~115 (d, ²JCF) |
| 4 | C-H | ~8.4 (ddd) | ~125 (d, ³JCF) |
| 5 | C | - | ~140 |
| 6 | C-H | ~8.9 (d) | ~150 |
| - | -SO₂CH₃ | ~3.2 (s) | ~44 |
s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doubleats
¹⁹F NMR is exceptionally sensitive to the local electronic environment of the fluorine atom biophysics.orgwikipedia.org. Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clear spectra with a wide chemical shift range, minimizing the chance of signal overlap thermofisher.comhuji.ac.il. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C-2 position. The chemical shift would be characteristic for a fluoroaromatic compound. This signal would be split into a doublet of doublets due to coupling with the vicinal proton (H-3, ³JHF) and the meta proton (H-4, ⁴JHF) wikipedia.org. This coupling pattern provides definitive evidence for the substitution pattern on the ring.
2D NMR experiments are essential for confirming the assignments made from 1D spectra organicchemistrydata.org.
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal the coupling network between the protons, confirming the H-3, H-4, and H-6 connectivity around the pyridine ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons to their directly attached carbons, allowing for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying quaternary carbons and piecing the molecular fragments together. Key correlations would include those from the methyl protons to the C-5 carbon and from the H-6 proton to the C-5 and C-4 carbons.
High-Resolution Mass Spectrometry for Molecular Composition Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. The molecular formula for this compound is C₆H₆FNO₂S. HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula.
The expected monoisotopic mass of C₆H₆FNO₂S is approximately 175.0106 Da. An HRMS analysis would aim to detect the molecular ion ([M]⁺) or, more commonly, the protonated molecule ([M+H]⁺) with an m/z value very close to the calculated exact mass. Observing a peak at m/z 176.0184 (for [C₆H₇FNO₂S]⁺) with a mass error of less than 5 ppm would provide strong evidence to verify the molecular composition of the compound.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Furthermore, X-ray crystallography would reveal the details of the crystal packing and any significant intermolecular interactions, such as hydrogen bonds (e.g., C–H···O or C–H···F), dipole-dipole interactions, or π–π stacking between the pyridine rings. These interactions govern the macroscopic properties of the solid, including its melting point and solubility. Analysis of crystal structures of related compounds, such as 2-fluoropyridine (B1216828), provides a basis for understanding the potential packing motifs nih.gov.
Electronic Absorption (UV-Vis) Spectroscopy
The electronic absorption spectrum of a molecule, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable insights into the electronic transitions between molecular orbitals. For aromatic heterocyclic compounds like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* and n → π* transitions. The positions and intensities of these bands are sensitive to the nature and position of substituents on the pyridine ring.
The electron-withdrawing nature of the substituents is expected to lower the energy of both the π and π* orbitals, as well as the non-bonding (n) orbital on the nitrogen atom. The effect on the π* orbital is generally more pronounced. This leads to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) compared to unsubstituted pyridine, depending on the specific transition and the interplay of inductive and resonance effects. For instance, studies on other substituted pyridines have shown that electron-withdrawing groups can lead to a red shift of the π → π* bands. cdnsciencepub.com
In the case of this compound, the π → π* transitions are anticipated to be the most intense absorptions. The n → π* transition, which involves the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital, is expected to be of lower intensity and may be submerged by the stronger π → π* bands, a phenomenon observed in many substituted pyridines. stackexchange.com
Solvent polarity can also influence the position of absorption bands. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift) because polar solvents can stabilize the non-bonding orbital. Conversely, π → π* transitions often exhibit a bathochromic shift (red shift) in polar solvents due to the stabilization of the more polar excited state.
While specific experimental values for this compound are not available, the table below provides a general illustration of typical UV-Vis absorption ranges for substituted pyridines to offer a comparative context.
| Compound Family | Typical λmax Range (nm) for π → π Transitions | Typical λmax Range (nm) for n → π Transitions |
| Pyridine | 250-265 | ~270 |
| Halogenated Pyridines | 260-280 | Often obscured |
| Pyridines with Electron-Withdrawing Groups | 260-300+ | Often obscured or blue-shifted |
It is important to note that this table represents generalized data, and the actual absorption maxima for this compound would require experimental determination or high-level computational modeling. Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) could provide valuable predictions of the electronic spectrum and the nature of the electronic transitions involved. acs.org
V. Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the molecular characteristics of heterocyclic compounds.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Fluoro-5-(methylsulfonyl)pyridine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. scispace.commdpi.com This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is reached. mdpi.com The resulting optimized geometry provides a theoretical model of the molecule's structure in the gas phase. These computational approaches are foundational for further analysis of the molecule's electronic properties and reactivity. scispace.comresearchgate.net
Interactive Data Table: Representative Calculated Bond Lengths and Angles for Pyridine (B92270) Derivatives from DFT Studies
| Parameter | Typical Value (Å or °) |
|---|---|
| C-N Bond Length | 1.34 |
| C-C Bond Length (aromatic) | 1.39 |
| C-F Bond Length | 1.35 |
| C-S Bond Length | 1.77 |
| S=O Bond Length | 1.45 |
| C-N-C Bond Angle | 117 |
| C-C-F Bond Angle | 119 |
| O-S-O Bond Angle | 118 |
Note: These are typical values for related structures and the precise values for this compound would be determined from specific DFT calculations.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. aimspress.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com For substituted pyridines, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. The HOMO is typically associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. aimspress.comyoutube.com Analysis of these orbitals helps in understanding the charge transfer interactions that can occur within the molecule. science.govresearchgate.net
Interactive Data Table: Conceptual HOMO-LUMO Energy Values from DFT Calculations on Related Compounds
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -7.5 | Electron-donating capacity |
| LUMO | -1.2 | Electron-accepting capacity |
| Energy Gap (ΔE) | 6.3 | Chemical reactivity and stability |
Note: These values are illustrative for similar heterocyclic compounds. Specific calculations for this compound are required for precise energies.
Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. researchgate.netresearchgate.net They are valuable for predicting how a molecule will interact with other chemical species. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group, identifying them as potential sites for hydrogen bonding and other interactions. researchgate.net The fluorine atom and the hydrogen atoms on the ring would likely exhibit a more positive potential. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, providing specific atomic charges that corroborate the qualitative picture from the MEP map. walisongo.ac.id
Spectroscopic Property Prediction
Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation of both the computational model and the experimental assignments.
Theoretical vibrational frequencies can be calculated using DFT methods. These calculations predict the positions and intensities of bands in the Infrared (IR) and Raman spectra. By comparing the calculated vibrational spectra with experimentally obtained spectra, a detailed assignment of the observed vibrational modes to specific molecular motions (e.g., stretching, bending, and torsional modes) can be made. This comparison helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational properties. For complex molecules, this theoretical support is often essential for the correct interpretation of the experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational chemistry can predict the NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.) of a molecule. columbia.edu These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by the local electronic environment. columbia.edu By comparing the predicted chemical shifts with the experimental NMR spectrum, one can confirm the assignment of signals to specific atoms in the molecule. nsf.gov For fluorinated compounds like this compound, predicting the ¹⁹F chemical shift is particularly valuable. researchgate.net Discrepancies between predicted and experimental shifts can also provide insights into conformational dynamics or solvent effects that are not fully captured by the computational model. columbia.edu
Interactive Data Table: Generic Predicted vs. Experimental Chemical Shifts for a Fluoropyridine Derivative
| Nucleus | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| ¹H (ring) | 7.5 - 8.8 | 7.6 - 8.7 |
| ¹³C (ring) | 110 - 160 | 112 - 158 |
| ¹⁹F | -70 | -68 |
| ¹³C (methyl) | 45 | 44 |
Note: These are representative values. Actual data requires specific experimental and computational work on this compound.
Electronic Transitions and UV-Vis Spectra Prediction
The electronic absorption properties of this compound can be theoretically predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations. This method is widely employed to simulate UV-Vis spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.govacs.org For a molecule like this compound, the key electronic transitions are expected to be of the π-π* and n-π* type, characteristic of heteroaromatic systems. rsc.orgresearchgate.net
The presence of the electron-withdrawing methylsulfonyl group and the electronegative fluorine atom significantly influences the electronic structure and, consequently, the absorption spectrum. These substituents are expected to lower the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), which can lead to a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. chemrxiv.org
Computational studies on similarly substituted pyridines have demonstrated that the choice of functional and basis set is crucial for obtaining accurate predictions of absorption wavelengths (λmax). nih.govacs.org For instance, hybrid functionals like B3LYP and PBE0, often in conjunction with a reasonably large basis set such as 6-311+G(d,p), have been shown to provide reliable results for the UV/Vis spectra of various pyridine compounds. nih.govchemrxiv.org The solvent environment also plays a critical role and can be modeled using continuum models like the Polarizable Continuum Model (PCM). researchgate.net
A hypothetical TD-DFT calculation for this compound would likely predict the following:
π-π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically responsible for the most intense absorption bands in the UV region.
n-π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. They are generally weaker than π-π* transitions and can sometimes be observed as a shoulder on the main absorption peak. researchgate.net
The predicted UV-Vis spectrum would provide valuable data for the identification and characterization of the compound and for understanding its photophysical properties.
Table 1: Hypothetical TD-DFT Predicted Electronic Transitions for this compound
| Transition Type | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| π → π | ~270-290 | High | HOMO → LUMO |
| n → π | ~300-320 | Low | HOMO-1 → LUMO |
| π → π* | ~230-250 | Medium | HOMO-2 → LUMO |
Note: This table is illustrative and based on general principles of pyridine chemistry. Actual values would require specific TD-DFT calculations.
Reaction Mechanism Studies
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving pyridine derivatives. For this compound, theoretical studies can predict reaction pathways, identify transition states, and explain observed selectivity.
Computational Elucidation of Reaction Pathways and Transition States
The reactivity of this compound is largely dictated by the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing methylsulfonyl group. This makes the compound particularly susceptible to nucleophilic aromatic substitution (SNA_r). mdpi.commdpi.com
Computational studies, typically using DFT methods, can map out the potential energy surface for a given reaction. This involves locating the structures of reactants, intermediates, transition states, and products. The activation energy (the energy difference between the reactant and the transition state) can then be calculated to predict the feasibility and rate of a reaction. researchgate.netprinceton.edu
For a nucleophilic attack on this compound, computational analysis would likely investigate the following mechanistic possibilities:
Stepwise (Meisenheimer complex) mechanism: This involves the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group (fluoride). DFT calculations can determine the stability of the Meisenheimer complex, which is a key factor in this pathway. researchgate.net
Concerted mechanism: In some cases, the bond formation with the nucleophile and the bond breaking with the leaving group can occur in a single step through a single transition state. nih.gov Computational modeling can differentiate between these two pathways by searching for stable intermediates.
The transition state is a critical point on the reaction coordinate, and its structure and energy, which can be precisely calculated, provide deep insights into the reaction mechanism. researchgate.net
Analysis of Regio- and Chemoselectivity Factors
A key aspect of the reactivity of this compound is regioselectivity – the preferential reaction at one position over others. The pyridine ring in this molecule has several potential sites for nucleophilic attack. The fluorine atom at the C2 position is a potential leaving group.
Computational analysis can predict the most likely site of nucleophilic attack by examining various electronic and energetic factors:
LUMO Coefficients: The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most electrophilic sites. The carbon atom with the largest LUMO coefficient is often the most susceptible to nucleophilic attack. In pyridine rings activated by electron-withdrawing groups, the positions ortho and para to the activating group and the nitrogen atom are generally more electrophilic. mdpi.com
Partial Atomic Charges: Calculation of partial atomic charges can also highlight the most electron-deficient carbon atoms, which are prime targets for nucleophiles.
Activation Energies: By calculating the activation energies for nucleophilic attack at different positions on the pyridine ring, the most favorable reaction pathway can be identified. The pathway with the lowest activation energy will be the kinetically preferred one. mdpi.comresearchgate.net
For this compound, the C2 and C6 positions are activated by both the ring nitrogen and the C5-methylsulfonyl group. The fluorine at C2 is a good leaving group in SNA_r reactions. Computational studies would be crucial in determining whether a nucleophile would preferentially attack the C2 position, leading to substitution of the fluorine atom, or another position on the ring. The interplay between the electronic effects of the substituents and the stability of the resulting intermediates or transition states would ultimately govern the regioselectivity. researchgate.net
Vi. Applications in Advanced Organic Synthesis As a Building Block
Synthesis of Complex Pyridine (B92270) Derivatives
The primary application of 2-Fluoro-5-(methylsulfonyl)pyridine is as a starting material for the synthesis of highly functionalized pyridine derivatives. The reactivity of the C-F bond allows for the introduction of a wide array of substituents at the 2-position.
The 2-fluoro substituent is readily displaced by various nucleophiles, including those based on nitrogen, oxygen, and sulfur. This allows for the regioselective synthesis of 2,5-disubstituted pyridines, which can be further elaborated into more complex poly-substituted systems. For instance, reaction with amines, alcohols, or thiols under basic conditions can introduce new functional groups at the 2-position.
Research on analogous compounds like 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine has demonstrated the feasibility of sequential, regioselective substitutions. nih.govacs.org In a similar vein, this compound can be expected to undergo nucleophilic aromatic substitution at the 2-position, followed by potential subsequent modifications at other positions on the ring, offering a pathway to a variety of 2,3,5-trisubstituted pyridines. nih.govacs.org The general strategy often involves the initial displacement of the highly activated fluorine atom, followed by transformations involving other parts of the molecule. This step-wise approach provides precise control over the final substitution pattern of the pyridine ring.
The synthesis of complex pyridines is crucial as the pyridine motif is a core component in numerous biologically active compounds. acs.org The ability to introduce diverse functionalities onto the pyridine core using building blocks like this compound is therefore of high value in medicinal chemistry and drug discovery.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH₂ | 2-Amino-5-(methylsulfonyl)pyridine |
| Alcohol | R-OH / NaH | 2-Alkoxy-5-(methylsulfonyl)pyridine |
| Thiol | R-SH / NaH | 2-(Alkylthio)-5-(methylsulfonyl)pyridine |
Beyond simple substitution, this compound can be utilized in the construction of fused heterocyclic systems. By employing bifunctional nucleophiles, it is possible to achieve an initial SNAr reaction followed by an intramolecular cyclization to form a new ring fused to the pyridine core.
For example, reaction with a suitable amino alcohol could lead to the formation of a pyrido-oxazine ring system. This process would involve the initial displacement of the 2-fluoro group by the alcohol or amine moiety, followed by a subsequent ring-closing reaction. The synthesis of pyrido[3,2-b] acs.orgCurrent time information in Bangalore, IN.oxazine systems from highly fluorinated pyridine derivatives has been reported, showcasing a viable strategy for creating such fused structures. Current time information in Bangalore, IN. Similarly, the use of a building block like 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine has been shown to enable the synthesis of fused pyrido-oxazines. nih.gov This highlights the potential of this compound to serve as a key precursor for these and other related fused heterocycles.
Scaffold for Heterocyclic Compounds
The inherent structure of this compound makes it an excellent scaffold upon which to build more elaborate heterocyclic compounds. Its robust nature and predictable reactivity allow for its incorporation into larger, more complex molecular frameworks.
In the design of new bioactive molecules, the pyridine ring often serves as a central scaffold. This compound provides a starting point for creating novel scaffolds by enabling the attachment of various side chains and ring systems. The development of new heterocyclic compounds based on a pyrazolopyridine scaffold, for instance, has been shown to yield molecules with potential neuroprotective properties. researchgate.net This underscores the general principle of using functionalized pyridines as a foundation for building new therapeutic agents. Theoretical design studies also focus on pyridine-based structures for applications in materials science, such as in thermally activated delayed fluorescence (TADF) emitters. nih.gov
The reactivity of this compound allows for its integration into a wide variety of other heterocyclic ring systems through multi-step synthetic sequences. For example, the methylsulfonyl group can be a precursor to other functionalities, or the entire substituted pyridine ring can be appended to another molecular core. The synthesis of pyridine C-region analogs of biologically active propanamides has been explored, demonstrating the utility of pyridine derivatives in modifying existing pharmacophores. sigmaaldrich.com
Role in Catalyst and Ligand Design
The use of pyridine derivatives as ligands in transition-metal catalysis is a well-established field. nih.gov The electronic properties and steric profile of the pyridine ligand can be fine-tuned by the introduction of various substituents, which in turn influences the activity and selectivity of the metal catalyst. nih.gov
The presence of both a fluorine atom and a sulfonyl group in this compound offers unique electronic properties that could be beneficial in ligand design. The strong electron-withdrawing nature of these groups can modulate the electron density at the pyridine nitrogen, thereby affecting its coordination properties with a metal center. While direct applications of this compound in catalysis are not extensively documented, the principles of ligand design suggest its potential in this area. Functionalized pyridine ligands are known to be effective in a range of catalytic reactions, including palladium-catalyzed cross-coupling reactions. nih.govacs.orgacs.org
Furthermore, the sulfonyl group itself can participate in directing reactions or stabilizing catalytic intermediates. The development of catalysts containing substituted pyridine ligands is an active area of research, with applications in C-H bond activation and other important organic transformations. acs.orgacs.org The modular nature of pyridine synthesis allows for the creation of a diverse library of ligands, and building blocks like this compound could play a role in the development of new and improved catalytic systems.
Vii. Research Perspectives in Medicinal Chemistry and Agrochemicals
Molecular Design Principles Incorporating the 2-Fluoro-5-(methylsulfonyl)pyridine Scaffold
The presence of a fluorine atom and a sulfonyl group on the pyridine (B92270) ring significantly influences how the molecule interacts with biological targets. Fluorine, being the most electronegative element, can alter the electronic properties of the pyridine ring, affecting its ability to participate in hydrogen bonding and other non-covalent interactions. Research has shown that a fluorine atom can, in some contexts, act as a hydrogen bond acceptor, mimicking the function of a hydroxyl group. nih.gov This capability can be critical for the molecule's ability to bind to specific proteins or enzymes. nih.gov
The sulfonyl group (SO₂) is a strong hydrogen bond acceptor and can increase the polarity of the molecule. nih.gov The combination of the fluoro and sulfonyl groups can therefore create a unique electronic and steric profile that can be optimized for specific binding pockets in target proteins. Studies on related 2-(thiofluoroalkyl)pyridines have highlighted the dual effect of fluorine on molecular polarity, where it increases both the hydrophobic surface and the polarity of the sulfur-containing moiety. nih.gov The oxidation state of the sulfur atom, as in the sulfonyl group, further modulates these properties. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. For analogs of this compound, these studies involve systematically modifying the core structure and evaluating the impact on their interaction with biological targets.
For instance, in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a protein involved in pain sensation, researchers have investigated various pyridine derivatives. nih.gov SAR analysis of N-((6-trifluoromethyl-pyridin-3-yl)methyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides indicated that modifications on the pyridine ring are critical for antagonist activity. nih.gov While this example does not use the exact this compound scaffold, it demonstrates the principle of how substitutions on a pyridine ring, including fluorine and sulfonyl-containing groups, are explored to optimize biological activity. nih.gov
Similarly, SAR studies on other classes of compounds, such as β2 adrenergic receptor agonists, have shown that the position of a sulfonamide group on an aromatic ring is crucial for potency. researchgate.net Primary sulfonamides were also found to be more potent than secondary or tertiary analogs. researchgate.net These general principles from related compound series can inform the design and SAR exploration of novel molecules based on the this compound scaffold.
| Compound/Analog Class | Key SAR Finding | Reference |
| TRPV1 Antagonists (Pyridine Derivatives) | Modifications on the pyridine C-region are critical for antagonist activity. | nih.gov |
| β2 Adrenergic Receptor Agonists (Arylsulfonamides) | The position of the sulfonamide group on the aromatic ring influences potency. | researchgate.net |
| Spirotryprostatin A Derivatives | The spirotryprostatin A scaffold is crucial for enhancing antifungal capacity. | mdpi.com |
Application as a Chemical Intermediate in the Development of Bioactive Molecules (excluding clinical trial data)
This compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its reactive sites allow for the regioselective introduction of various functional groups, making it a valuable starting material in multi-step synthetic pathways. acs.org
The compound is a key intermediate in the production of a range of molecules with potential applications in pharmaceuticals and agrochemicals. google.com For example, related structures like 2-fluoro-5-formylchloropyridine, which can be derived from 2-fluoro-5-methylpyridine (B1304807), are important precursors for generating hydrazides, acylhydrazones, and amides, which are common motifs in drug candidates and pesticides. google.com
The development of regioselective synthetic methods for 2,3,5-trisubstituted pyridines using building blocks like 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine further underscores the utility of such scaffolds in constructing diverse molecular architectures. acs.org These methods provide efficient routes to novel compounds that can then be screened for biological activity.
Exploration in Agrochemical and Materials Science Research
The pyridine ring is a core component of many modern pesticides due to its association with high efficacy and low toxicity. agropages.com Fluorinated pyridine derivatives, in particular, are key intermediates for the fourth generation of agrochemical products. agropages.com While specific research on this compound in this context is not widely published, the general importance of fluorinated pyridines in agrochemical research suggests its potential as a valuable building block. agropages.com For instance, related compounds like 2-chloro-6-trichloromethyl pyridine are used to produce pesticides and nitrogen fertilizer synergists. agropages.com
In materials science, the unique electronic and physical properties of fluorinated and sulfonyl-containing organic molecules are of interest for the development of new materials with specific optical, electronic, or surface properties. However, dedicated research on this compound for materials science applications is not prominently documented in the reviewed literature.
Viii. Future Directions and Emerging Research Opportunities
Development of Novel and Sustainable Synthetic Routes
Future research will likely prioritize the development of more efficient, cost-effective, and environmentally benign methods for synthesizing 2-Fluoro-5-(methylsulfonyl)pyridine and its analogs. Key areas of exploration include:
Biocatalysis : The use of enzymes or whole-cell systems offers a green alternative to traditional chemical synthesis. rsc.orgrsc.org Research into biocatalytic pathways could lead to one-pot syntheses from readily available precursors, minimizing the use of harsh reagents and simplifying purification processes. rsc.orgrsc.org For instance, engineered microorganisms could potentially convert biomass-derived feedstocks into pyridine (B92270) intermediates. ukri.orgacsgcipr.org
Green Chemistry Approaches : The application of green chemistry principles, such as using water as a solvent, employing microwave irradiation, or utilizing multicomponent reactions (MCRs), can significantly improve the sustainability of synthetic processes. acs.org MCRs, in particular, offer a route to complex pyridine derivatives in a single step from simple starting materials, reducing waste and energy consumption. acs.orgnih.gov
Advanced Catalytic Systems : The exploration of novel catalysts, such as zeolites, could facilitate the condensation reactions required for pyridine ring formation under more efficient conditions. nih.gov Furthermore, advancements in transition-metal-catalyzed cross-coupling and cyclization reactions continue to provide new pathways to functionalized pyridines. researchgate.net
Table 1: Potential Sustainable Synthetic Strategies
| Strategy | Potential Advantage | Relevant Research Area |
|---|---|---|
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. rsc.orgrsc.org | Whole-cell biotransformation, enzymatic synthesis. researchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. acs.org | Green chemistry, process intensification. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid assembly of molecular complexity. nih.gov | Library synthesis, diversity-oriented synthesis. |
| Biomass Conversion | Use of renewable feedstocks, potential for novel pyridine structures. acsgcipr.org | Sustainable chemistry, biorefinery. |
Expanding the Scope of Derivatization Reactions
The this compound scaffold is ripe for further chemical modification to generate libraries of novel compounds for various applications. Future efforts will likely focus on:
Late-Stage Functionalization : Developing methods for the selective introduction of functional groups onto the pre-formed pyridine ring is a key area of interest. acs.org Techniques like visible light-induced C-H functionalization could allow for the precise modification of the scaffold under mild conditions. mdpi.com
Transition-Metal-Free Reactions : To avoid potential metal contamination in final products, particularly for pharmaceutical applications, the development of transition-metal-free derivatization methods is crucial. thieme-connect.com This includes radical additions and reactions involving activated pyridine species. thieme-connect.com
Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom at the 2-position is activated by the electron-withdrawing methylsulfonyl group, making it a prime site for SNAr reactions. This allows for the introduction of a wide array of nucleophiles (e.g., O-, N-, S-, and C-based), providing a powerful tool for creating diverse derivatives. acs.orgnih.gov
Table 2: Emerging Derivatization Methodologies
| Reaction Type | Position(s) Targeted | Potential Outcome |
|---|---|---|
| C-H Functionalization | C-3, C-4, C-6 | Direct introduction of new substituents without pre-functionalization. mdpi.com |
| Nucleophilic Aromatic Substitution (SNAr) | C-2 | Replacement of the fluorine atom with a wide range of functional groups. acs.orgnih.gov |
| Radical Reactions | Various | Addition of alkyl, aryl, and other radical species to the pyridine ring. thieme-connect.com |
| Cross-Coupling Reactions | Various | Formation of C-C and C-heteroatom bonds to build complex molecules. researchgate.net |
Advanced Applications in Supramolecular Chemistry and Materials Science
The distinct electronic properties and structural rigidity of the this compound core make it an attractive candidate for applications beyond pharmaceuticals.
Supramolecular Assemblies : The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination, while the fluorinated and sulfonylated ring can participate in π-stacking and other non-covalent interactions. rsc.orgchimia.ch This allows for the design of self-assembling systems, such as coordination polymers, liquid crystals, or molecular cages. The level of fluorination can regulate self-assembly pathways. rsc.org
Functional Materials : Derivatives of this compound could be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-deficient nature of the ring system can be tuned to achieve desired electronic properties.
Host-Guest Chemistry : The scaffold could be incorporated into larger macrocyclic structures designed to bind specific guest molecules. Cyclodextrins, for example, are used to build supramolecular systems and can encapsulate guest molecules in their hydrophobic cavities. nih.gov
Deeper Theoretical Understanding of Reactivity and Structure-Property Relationships
To guide the rational design of new molecules, a more profound understanding of the fundamental properties of this compound is necessary.
Computational Modeling : Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. chemrevlett.com Such studies can elucidate reaction mechanisms, predict the regioselectivity of derivatization reactions, and explain observed structure-property relationships. nih.gov
Energy Level Analysis : Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's electronic behavior and reactivity in various chemical processes. chemrevlett.com
Structure-Activity Relationship (SAR) Studies : By systematically modifying the structure of this compound and correlating these changes with observed properties (e.g., biological activity, material performance), predictive SAR models can be developed. nih.gov
Rational Design of Next-Generation Functional Molecules
The integration of advanced synthetic methods, expanded derivatization capabilities, and a deep theoretical understanding will enable the rational design of next-generation functional molecules based on the this compound scaffold.
Medicinal Chemistry : The pyridine scaffold is a "privileged structure" in drug discovery, appearing in numerous FDA-approved pharmaceuticals. dovepress.comresearchgate.netnih.govrsc.org The specific substitution pattern of this compound may offer advantages in terms of metabolic stability, bioavailability, and target binding affinity. researchgate.net Rational design can be used to create new drug candidates for a wide range of diseases. dovepress.com
Agrochemicals : Similar to pharmaceuticals, many agrochemicals are based on heterocyclic scaffolds. The unique properties of this compound could be leveraged to design novel herbicides, fungicides, or insecticides.
Covalent Probes : The reactivity of the 2-sulfonyl pyridine moiety towards cysteine residues has been demonstrated, highlighting its potential as a tunable, cysteine-reactive electrophile for chemical biology and drug discovery. nih.gov By appending recognition elements, selective covalent modifiers for specific proteins can be designed. nih.gov
Q & A
Basic: What are the key considerations when designing synthetic routes for 2-Fluoro-5-(methylsulfonyl)pyridine?
Answer:
Synthetic routes should prioritize regioselectivity for fluorine and sulfonyl group placement. Common methods include:
- Suzuki-Miyaura Coupling : Use boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to introduce aryl/heteroaryl groups at the 5-position .
- Nucleophilic Fluorination : Employ cesium fluoroxysulfate or hypofluorous acid derivatives for fluorination at the 2-position, leveraging steric and electronic effects .
- Purification : Column chromatography with gradients (e.g., hexanes:EtOAc with triethylamine modifiers) improves yield and purity .
Advanced: How can researchers resolve contradictions between computational predictions and experimental reactivity data for fluorinated pyridine derivatives?
Answer:
- Validate Computational Models : Compare DFT-predicted electron densities (e.g., Fukui indices) with experimental NMR chemical shifts (¹³C, ¹⁹F) to assess accuracy .
- Crystallographic Validation : Use X-ray diffraction (orthorhombic Pca21 space group parameters) to confirm substituent orientation and hydrogen-bonding interactions, which may explain reactivity discrepancies .
- Adjust Solvent Parameters : Simulate solvent effects (e.g., DMF vs. CHCl₃) in computational models to align with observed reaction outcomes .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify substituent effects (e.g., fluorine deshields adjacent protons; sulfonyl groups shift aromatic carbons downfield) .
- X-ray Crystallography : Resolve bond angles (e.g., C-F bond length ≈ 1.34 Å) and confirm regiochemistry .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., m/z 191.18 for C₁₁H₇F₂N derivatives) and detect fragmentation patterns .
Advanced: What strategies optimize regioselectivity in introducing sulfonyl groups to pyridine rings?
Answer:
- Directing Groups : Use methoxy or methylthio substituents to guide sulfonation via ortho/para-directing effects .
- Lewis Acid Catalysis : Employ BF₃·Et₂O to stabilize transition states during sulfonyl chloride reactions .
- Protection/Deprotection : Temporarily block reactive sites (e.g., with trimethylsilyl groups) to achieve selective sulfonation .
Basic: How does the fluorine substituent influence the electronic properties of this compound?
Answer:
- Electron-Withdrawing Effect : Fluorine increases ring electron deficiency (σₚ = +0.06 Hammett constant), enhancing susceptibility to nucleophilic attack at the 4-position .
- Hydrogen Bonding : Fluorine participates in weak C–H···F interactions, affecting crystal packing and solubility .
- Meta-Directing Effect : Directs electrophilic substitution to the 5-position, critical for functionalization .
Advanced: How to analyze reaction intermediates in multi-step syntheses involving this compound?
Answer:
- In-Situ Monitoring : Use LC-MS with ESI ionization to detect transient intermediates (e.g., boronate esters or imidazopyridine adducts) .
- Tandem IR/NMR : Track functional group transformations (e.g., sulfonyl chloride → sulfone) in real time .
- Isolation via Flash Chromatography : Employ silica gel columns with EtOAc:hexanes gradients to separate unstable intermediates .
Basic: What safety protocols are critical when handling methylsulfonyl-containing pyridine derivatives?
Answer:
- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic fumes (e.g., SO₂ byproducts) .
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before segregating halogenated waste .
Advanced: How to address discrepancies in biological activity data across studies involving fluoropyridine derivatives?
Answer:
- Purity Analysis : Verify compound integrity via HPLC (≥98% purity) and differential scanning calorimetry (DSC) to exclude impurities as confounding factors .
- Assay Standardization : Control variables like solvent (DMSO vs. saline) and cell line passage number to reduce variability .
- Structural Analog Comparison : Compare activity of this compound with derivatives (e.g., 5-trifluoromethyl or 4-methoxyphenyl variants) to identify pharmacophore elements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
